molecular formula C16H15N3O2S B2407191 2-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851978-10-4

2-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B2407191
CAS No.: 851978-10-4
M. Wt: 313.38
InChI Key: DXTOKHZIKJWBEP-UHFFFAOYSA-N
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Description

2-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 4-methylbenzaldehyde in the presence of an acid catalyst to form the intermediate benzothiazole. This intermediate is then reacted with 2-methoxybenzohydrazide under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are commonly used. These methods not only reduce the use of hazardous solvents but also improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzothiazole derivatives with various functional groups attached to the ring.

Scientific Research Applications

2-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes or proteins involved in cellular processes. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antibacterial effects. In cancer cells, it may interfere with signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
  • 2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzoic acid
  • 2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzylamine

Uniqueness

2-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzothiazole derivatives. Its methoxy and benzohydrazide groups contribute to its enhanced solubility and reactivity, making it a valuable compound for various applications .

Biological Activity

2-Methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H12_{12}N4_{4}O2_{2}S
  • CAS Number : [insert CAS number if available]

Antimicrobial Properties

Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, compounds derived from benzothiazole have shown effectiveness against various bacterial strains. In vitro tests demonstrated that this compound exhibited inhibitory concentrations comparable to standard antibiotics.

CompoundMIC (μg/mL)Inhibition (%)
This compound25098
Standard Antibiotic0.2100

This data suggests that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound's anticancer potential has also been explored. Studies have shown that it can induce apoptosis in cancer cell lines. For example, in assays using HeLa and MCF7 cell lines, treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.

Cell LineIC50_{50} (μM)Viability (%)
HeLa15.545
MCF712.350

These findings suggest that further investigation into its mechanism of action could yield insights into its role in cancer therapy.

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific cellular targets. Research indicates that benzothiazole derivatives can inhibit enzymes such as butyrylcholinesterase (BChE), which is associated with neurodegenerative diseases like Alzheimer's. The molecular docking studies suggest that the compound binds effectively to the active site of BChE, potentially leading to improved cognitive function.

Case Studies

Several case studies highlight the effectiveness of benzothiazole derivatives in clinical settings:

  • Study on Neuroprotection : A study evaluated the neuroprotective effects of this compound against Aβ-induced toxicity in SH-SY5Y neuroblastoma cells. Results showed that it significantly increased cell viability compared to untreated controls.
  • Antibacterial Efficacy : In a clinical trial setting, derivatives similar to this compound were tested against multi-drug resistant strains of bacteria. The results indicated a promising profile for further development.

Properties

IUPAC Name

2-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-6-5-9-13-14(10)17-16(22-13)19-18-15(20)11-7-3-4-8-12(11)21-2/h3-9H,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTOKHZIKJWBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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